molecular formula C22H32O2 B12424652 9-cis-Retinol Acetate-d5

9-cis-Retinol Acetate-d5

Cat. No.: B12424652
M. Wt: 333.5 g/mol
InChI Key: QGNJRVVDBSJHIZ-DCNQKGDESA-N
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Description

9-cis-Retinol Acetate-d5 is a deuterium-labeled derivative of 9-cis-Retinol Acetate. It is a synthetic retinoid, which is a derivative of vitamin A. The compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of retinoids. The deuterium labeling allows for precise tracking and quantification in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cis-Retinol Acetate-d5 involves the deuteration of 9-cis-Retinol Acetate The process typically starts with the preparation of 9-cis-Retinol, which is then acetylated to form 9-cis-Retinol AcetateThis can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced catalytic systems to ensure the efficient incorporation of deuterium. The production is carried out under stringent conditions to maintain the integrity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-cis-Retinol Acetate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-cis-Retinol Acetate-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

9-cis-Retinol Acetate-d5 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in the body. These receptors are nuclear receptors that regulate gene expression. Upon binding, the compound activates these receptors, leading to changes in gene transcription and subsequent biological effects. The pathways involved include the regulation of cell differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-cis-Retinol Acetate-d5 lies in its deuterium labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in pharmacokinetic studies and drug development. Additionally, its specific binding to RARs and RXRs distinguishes it from other retinoids, providing unique insights into retinoid biology .

Properties

Molecular Formula

C22H32O2

Molecular Weight

333.5 g/mol

IUPAC Name

[(2E,4E,6Z,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate

InChI

InChI=1S/C22H32O2/c1-17(9-7-10-18(2)14-16-24-20(4)23)12-13-21-19(3)11-8-15-22(21,5)6/h7,9-10,12-14H,8,11,15-16H2,1-6H3/b10-7+,13-12+,17-9-,18-14+/i3D3,11D2

InChI Key

QGNJRVVDBSJHIZ-DCNQKGDESA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])\C=C\C(=C/C=C/C(=C/COC(=O)C)/C)\C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C

Origin of Product

United States

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